molecular formula C10H9NO4 B1588691 Ethyl 5-(2-furyl)isoxazole-3-carboxylate CAS No. 33545-40-3

Ethyl 5-(2-furyl)isoxazole-3-carboxylate

Cat. No. B1588691
CAS RN: 33545-40-3
M. Wt: 207.18 g/mol
InChI Key: KQWAZLUOYYQTIE-UHFFFAOYSA-N
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Patent
US07915297B2

Procedure details

After a suspension of 10.0 g of 4-furan-2-yl-2,4-dioxo-butyric ethyl ester prepared above and hydroxylamine hydrochloride was stirred at 85° C. for 2 hrs, the solvent was removed under reduced pressure. The concentrate was dissolved in a mixture of methylene chloride and distilled water, followed by separating the organic layer. The organic layer was dried over anhydrous sodium sulfate, filtered through a silica gel layer, and concentrated in vacuo to produce a yield of 8.01 g of 5-furan-2-yl-isoxazole-3-carboxylic acid ethyl ester (Yield 77%). The concentrate was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[C:5](=O)[CH2:6][C:7]([C:9]1[O:10][CH:11]=[CH:12][CH:13]=1)=[O:8])[CH3:2].Cl.[NH2:17]O>>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[C:7]([C:9]2[O:10][CH:11]=[CH:12][CH:13]=2)[O:8][N:17]=1)=[O:15])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(CC(=O)C=1OC=CC1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
was stirred at 85° C. for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in a mixture of methylene chloride
DISTILLATION
Type
DISTILLATION
Details
distilled water
CUSTOM
Type
CUSTOM
Details
by separating the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a silica gel layer
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.